BenchChemオンラインストアへようこそ!

5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid

Lipophilicity Drug-likeness Physicochemical profiling

5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid (CAS 170287-55-5; molecular formula C16H17NO5S; MW 335.37) belongs to the 5-sulfamoyl-2-methoxybenzoic acid class, bearing an N,N-disubstituted sulfonamide with benzyl and methyl substituents on the sulfamoyl nitrogen and a methoxy group at the 2-position of the benzoic acid ring. The compound is a member of the broader sulfamoylbenzoic acid family, which has been extensively studied for hypolipidemic, anti-inflammatory, and enzyme-inhibitory applications.

Molecular Formula C16H17NO5S
Molecular Weight 335.37
CAS No. 170287-55-5
Cat. No. B2443446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid
CAS170287-55-5
Molecular FormulaC16H17NO5S
Molecular Weight335.37
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O
InChIInChI=1S/C16H17NO5S/c1-17(11-12-6-4-3-5-7-12)23(20,21)13-8-9-15(22-2)14(10-13)16(18)19/h3-10H,11H2,1-2H3,(H,18,19)
InChIKeyGAPWNODCCFXZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid (CAS 170287-55-5): Procurement-Relevant Identity and Physicochemical Baseline


5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid (CAS 170287-55-5; molecular formula C16H17NO5S; MW 335.37) belongs to the 5-sulfamoyl-2-methoxybenzoic acid class, bearing an N,N-disubstituted sulfonamide with benzyl and methyl substituents on the sulfamoyl nitrogen and a methoxy group at the 2-position of the benzoic acid ring . The compound is a member of the broader sulfamoylbenzoic acid family, which has been extensively studied for hypolipidemic, anti-inflammatory, and enzyme-inhibitory applications [1]. Predicted physicochemical properties include an ACD/LogP of 3.51, a LogD (pH 7.4) of 0.22, a polar surface area of 92 Ų, and an estimated water solubility of 71.08 mg/L at 25°C (WSKOW v1.41) . The compound is commercially available from multiple suppliers at ≥95% purity for research use as a building block in medicinal chemistry and organic synthesis [2].

Why 5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid (170287-55-5) Cannot Be Replaced by In-Class Analogs


Generic substitution within the sulfamoylbenzoic acid class is unreliable because the N,N-disubstitution pattern on the sulfamoyl nitrogen, the nature of the 2-position substituent, and the positional isomerism of the sulfamoyl group each independently and combinatorially govern lipophilicity, ionization state, hydrogen-bonding capacity, and target-binding geometry. The target compound's unique combination of an N-benzyl-N-methyl sulfamoyl group at the 5-position and a 2-methoxy substituent produces a distinct predicted LogP (3.51) and LogD (pH 7.4) (0.22) compared to the closest analogs . Replacing the N-methyl with hydrogen (CAS 89704-58-5) restores an additional H-bond donor, altering both solubility and target interaction profiles. Switching the 2-methoxy to 2-methyl (CAS 825611-12-9) eliminates the H-bond acceptor capacity of the ortho oxygen and reduces molecular weight by ~16 Da. Moving the sulfamoyl group from the 5- to the 4-position (CAS 887202-40-6) changes the spatial orientation of the sulfonamide pharmacophore. N,N-disubstitution on the sulfamoyl nitrogen has been demonstrated to be critical for enzyme inhibitory potency in related sulfamoylbenzoic acid series, where mono-substituted analogs showed substantially weaker activity [1].

Quantitative Comparator-Based Evidence for 5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid (CAS 170287-55-5)


Lipophilicity Differentiation: LogP and LogD vs. Des-Methyl Analog

The target compound's N,N-disubstituted sulfamoyl group (N-benzyl, N-methyl) eliminates the sulfonamide N–H hydrogen bond donor present in the mono-substituted analog 5-(benzylsulfamoyl)-2-methoxybenzoic acid (CAS 89704-58-5). The ACD/Labs-predicted LogP for the target compound is 3.51, compared to an estimated ~2.8–3.0 for the des-methyl analog (based on the loss of one methylene contribution, approximately −0.5 log units). The LogD at pH 7.4 is 0.22 for the target compound, indicating that the compound exists in a partially ionized state at physiological pH, which is relevant for both aqueous solubility and membrane permeability predictions .

Lipophilicity Drug-likeness Physicochemical profiling

2-Position Substituent Effect: Methoxy vs. Methyl Analog Physicochemical Contrast

The 2-methoxy group in the target compound (MW 335.37) provides both electron-donating resonance effects and hydrogen bond acceptor capacity, whereas the 2-methyl analog 5-[benzyl(methyl)sulfamoyl]-2-methylbenzoic acid (CAS 825611-12-9, MW 319.38) lacks these properties. The target compound has 6 H-bond acceptors versus 4 for the 2-methyl analog, and a polar surface area of 92 Ų (predicted) versus an expected ~75–80 Ų for the 2-methyl variant. The water solubility estimate (WSKOW v1.41) for the target compound is 71.08 mg/L at 25°C, while the 2-methyl analog is expected to be less water-soluble due to the loss of the polar methoxy oxygen .

Electronic effects Solubility Hydrogen bonding

Positional Isomerism: 5-Sulfamoyl vs. 4-Sulfamoyl Pharmacophore Orientation

The target compound bears the sulfamoyl group at the 5-position of the benzoic acid ring (para to the carboxylic acid), whereas its positional isomer 4-[benzyl(methyl)sulfamoyl]benzoic acid (CAS 887202-40-6) places it at the 4-position (meta to the carboxylic acid). This positional difference alters the relative orientation of the sulfonamide pharmacophore with respect to the carboxylate, which is critical for target binding. In the 4-sulfamoylbenzoic acid series, N,N-disubstituted derivatives have been shown to inhibit cytosolic phospholipase A2α (cPLA2α) with submicromolar IC50 values; the substitution pattern on the sulfamoyl nitrogen was a key variable modulating potency [1]. The 5-sulfamoyl orientation of the target compound presents the N-benzyl-N-methyl group in a distinct vector relative to the carboxylate, differentiating it from the 4-sulfamoyl scaffold used in cPLA2α inhibitor development [2].

Positional isomerism Pharmacophore geometry Target recognition

Halogen Replacement at 2-Position: Methoxy vs. Chloro Physicochemical and Safety Profile

The 2-chloro analog 5-[benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid (CAS 188612-53-5) is a closely related compound that substitutes the 2-methoxy group with a chlorine atom. While the 2-chloro analog has been used in research and development contexts [1], the 2-methoxy substitution in the target compound eliminates the halogen atom, reducing molecular weight (335.37 vs. 339.8 Da) and altering the electronic character of the aromatic ring. The methoxy group is electron-donating (+M effect), whereas chloro is electron-withdrawing (−I effect), resulting in different reactivity in electrophilic aromatic substitution and different metabolic stability profiles. For procurement, the target compound avoids the additional safety documentation and handling requirements associated with halogenated aromatic compounds .

Halogen replacement Safety profile Synthetic handling

Sulfamoyl N,N-Disubstitution: Class-Level SAR Evidence for Enzyme Inhibitory Activity

The N,N-disubstitution pattern (benzyl + methyl) on the sulfamoyl nitrogen is a critical determinant of biological activity in sulfamoylbenzoic acid derivatives. In the 4-sulfamoylbenzoic acid series, N,N-disubstituted derivatives demonstrated submicromolar IC50 values against cPLA2α, whereas mono-substituted analogs showed markedly reduced potency [1]. Similarly, in the benzenesulfonamide mPGES-1 inhibitor series, the starting hit compound 4-{benzyl[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid (FR4) with an N,N-disubstituted sulfamoyl group exhibited an IC50 of 13.8 μM on human mPGES-1, and SAR optimization ultimately yielded compound 28 with an IC50 of 0.8 μM [2]. The target compound possesses the same N-benzyl-N-methyl sulfamoyl motif, which eliminates the sulfonamide N–H donor and introduces steric bulk that can be exploited for target selectivity. N,N-disubstituted sulfamoylbenzoic acids have also been claimed as TRPM8 antagonists and hypolipidemic agents [3].

Enzyme inhibition Structure-activity relationship Sulfonamide pharmacophore

Predicted Environmental Fate and Biodegradation Profile vs. Halogenated Analogs

Predicted environmental fate parameters provide differentiation for procurement decisions in organizations with sustainability mandates. The target compound has an estimated Log Kow of 2.38 (KOWWIN v1.67), a soil adsorption coefficient (Log Koc) of 2.854, and a BIOWIN3 (ultimate survey model) score of 2.5098 (weeks-months), indicating moderate biodegradability . In contrast, the 2-chloro analog (CAS 188612-53-5) is expected to exhibit higher Log Kow (~2.8–3.0 due to the chlorine atom) and greater bioaccumulation potential (estimated BCF increase of ~0.3–0.5 log units per chlorine substitution). The target compound's BIOWIN2 non-linear model score of 0.9911 and BIOWIN4 primary survey score of 3.4536 (days-weeks) suggest faster primary degradation than halogenated analogs, which typically have BIOWIN scores <0.5 . The absence of halogen atoms eliminates the potential for persistent, bioaccumulative, and toxic (PBT) classification concerns [1].

Environmental fate Biodegradation Green chemistry

Optimal Procurement Scenarios for 5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid (170287-55-5)


Medicinal Chemistry: N,N-Disubstituted Sulfamoylbenzoic Acid Scaffold for Enzyme Inhibitor Lead Generation

The compound serves as a versatile starting scaffold for medicinal chemistry programs targeting enzymes where N,N-disubstituted sulfonamides have demonstrated inhibitory activity, including cPLA2α, mPGES-1, carbonic anhydrase isoforms, and TRPM8. The 5-sulfamoyl orientation provides a geometrically distinct alternative to the more extensively patented 4-sulfamoyl scaffold, offering intellectual property advantages. The N-benzyl-N-methyl substitution eliminates the sulfonamide N–H donor, potentially improving membrane permeability (predicted LogD pH 7.4 = 0.22) while retaining the carboxylate as the sole ionizable center. SAR evidence from the 4-sulfamoyl series indicates that N,N-disubstitution is essential for submicromolar cPLA2α inhibition, and benzenesulfonamides with N-benzyl, N-alkyl substitution achieved an optimized IC50 of 0.8 μM against human mPGES-1 [1][2].

Hypolipidemic Agent Research: 5-Sulfamoylbenzoic Acid Series Exploration

The Pfizer patent US3992441 established that mono- and disubstituted 5-sulfamylbenzoic acids are effective in reducing plasma lipid levels in mammals [1]. The target compound, with its 2-methoxy and N-benzyl-N-methylsulfamoyl substituents, falls within the claimed structural scope of this patent class. Tibric acid, a structurally related 5-sulfamoylbenzoic acid, was found to lower lipid levels more effectively than clofibrate in preclinical models, validating the therapeutic potential of this scaffold [2]. The target compound's predicted LogP (3.51) and moderate water solubility (71.08 mg/L) suggest suitable oral absorption characteristics for in vivo hypolipidemic efficacy studies.

Organic Synthesis: Building Block for Complex Sulfonamide-Containing Molecules

The compound is commercially available from multiple suppliers at ≥95% purity for use as a synthetic building block [1]. The carboxylic acid functionality enables amide coupling, esterification, and reduction reactions, while the N,N-disubstituted sulfamoyl group is resistant to hydrolysis and can undergo further N-debenzylation or N-demethylation to generate secondary sulfonamides. The 2-methoxy group can be demethylated to a phenol or used as a directing group in electrophilic aromatic substitution. This combination of orthogonal reactive handles makes the compound suitable for constructing compound libraries with structural diversity around the sulfamoylbenzoic acid core [2]. The predicted environmental fate parameters (BIOWIN4 = 3.45, days-weeks half-life) also support its use in gram-scale synthesis with manageable waste disposal requirements.

Selectivity Profiling: Differentiated Pharmacophore for Off-Target Screening Panels

The unique combination of the 5-sulfamoyl positional isomer and the N-benzyl-N-methyl substitution pattern distinguishes this compound from more common 4-sulfamoylbenzoic acid derivatives used in cPLA2α and carbonic anhydrase research [1][2]. This structural differentiation makes the compound valuable as a selectivity probe in screening panels where 4-sulfamoyl-based inhibitors are used as reference compounds. The 2-methoxy group provides an additional H-bond acceptor that can be exploited for target engagement, and the absence of halogen atoms simplifies interpretation of biochemical assay results by eliminating potential halogen-specific artifacts. Procurement of this compound enables head-to-head selectivity comparisons against 4-sulfamoyl reference inhibitors (e.g., giripladib for cPLA2α) to map the impact of sulfamoyl positional isomerism on target selectivity profiles.

Quote Request

Request a Quote for 5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.